molecular formula C8H10ClNO2S B1320528 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine CAS No. 886361-59-7

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine

Cat. No. B1320528
M. Wt: 219.69 g/mol
InChI Key: HIVSOHMOBXFRDF-UHFFFAOYSA-N
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Description

The compound 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine is a chemical intermediate that has been mentioned in the context of various research studies. It is related to a class of compounds that are often used in pharmaceutical applications, such as the treatment of gastroesophageal reflux disease (GERD) and as cyclooxygenase-2 inhibitors .

Synthesis Analysis

The synthesis of related compounds has been described in several papers. For instance, a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is closely related to the compound of interest, has been reported. This synthesis involves a catalytic N-oxidation of 2,3-lutidine, a one-pot synthesis of 2,3-dimethyl-4-(methylthio) pyridine-N-oxide, and subsequent oxidation and chlorination steps to obtain the desired product . Another study reports the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine through a three-step process involving cyclocondensation, methylation, and oxidation, which demonstrates the versatility of methylsulfonyl-containing compounds .

Molecular Structure Analysis

The molecular structure of related sulfonyl derivatives has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the structure of a tris-sulfonyl derivative was confirmed by X-ray analysis . Additionally, the crystal structures of various methylsulphinyl derivatives have been reported, providing insight into the weak hydrogen-bonding interactions and the spatial arrangement of substituents around the pyridine ring .

Chemical Reactions Analysis

The reactivity of chloro- and methylsulfonyl-substituted pyridines has been explored in several studies. One paper describes the reaction of sodium phenylsulfinate with pentachloropyridine, leading to a tetrachloropyridine derivative, and the subsequent reactions with nucleophiles . Another study discusses the interaction of a methylsulphinyl derivative with CuCl2·2H2O to form a square-planar copper(II) complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine can be inferred from related compounds. These properties are often characterized by spectroscopic techniques such as IR, 1H NMR, and 13C NMR, as well as elemental analysis . The presence of the methylsulfonyl group is known to influence the electron density and reactivity of the pyridine ring, which can be seen in the regiochemistry of nucleophilic substitution reactions .

Scientific Research Applications

Green Chemistry in Synthesis

One significant application of 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine is in the realm of green chemistry. A study described the synthesis of this compound as an intermediate in the production of Dexlansoprazole, a medication used for gastroesophageal reflux disease. The process highlights green metrics like atom economy and reduced waste generation, emphasizing the importance of environmentally friendly practices in chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).

Crystallography and Material Science

In material science, specifically in crystallography, 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine and its derivatives have been explored. A study examined the synthesis and crystal structures of derivatives of this compound, revealing details about their hydrogen-bonding interactions and spatial arrangements, which are crucial for understanding material properties (Ma, Chen, Fan, Jia, & Zhang, 2018).

Novel Synthetic Methods

The development of novel synthetic methods for derivatives of 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine has been a subject of research. For instance, a study presented a new method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, demonstrating the versatility of this compound in organic synthesis (Kalugin & Shestopalov, 2019).

properties

IUPAC Name

2-chloro-4,6-dimethyl-3-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-5-4-6(2)10-8(9)7(5)13(3,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVSOHMOBXFRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238265
Record name 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine

CAS RN

886361-59-7
Record name 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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